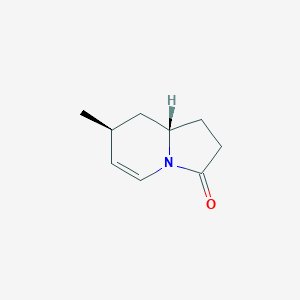![molecular formula C28H38O2 B14404346 1,1'-(Dodecane-1,12-diyl)bis[4-(ethenyloxy)benzene] CAS No. 88319-87-3](/img/structure/B14404346.png)
1,1'-(Dodecane-1,12-diyl)bis[4-(ethenyloxy)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Dodecane-1,12-diyl)bis[4-(ethenyloxy)benzene] is an organic compound characterized by its unique structure, which includes a dodecane chain linking two benzene rings substituted with ethenyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Dodecane-1,12-diyl)bis[4-(ethenyloxy)benzene] typically involves the reaction of 1,12-dibromododecane with 4-hydroxybenzaldehyde under basic conditions to form the intermediate 1,1’-(Dodecane-1,12-diyl)bis[4-hydroxybenzaldehyde]. This intermediate is then subjected to a Wittig reaction with an appropriate phosphonium ylide to introduce the ethenyloxy groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Dodecane-1,12-diyl)bis[4-(ethenyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: The ethenyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethenyloxy groups can be reduced to form ethyl groups.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.
Major Products
Oxidation: Formation of 1,1’-(Dodecane-1,12-diyl)bis[4-(formyloxy)benzene] or 1,1’-(Dodecane-1,12-diyl)bis[4-(carboxyloxy)benzene].
Reduction: Formation of 1,1’-(Dodecane-1,12-diyl)bis[4-(ethyloxy)benzene].
Substitution: Formation of nitrated or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,1’-(Dodecane-1,12-diyl)bis[4-(ethenyloxy)benzene] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Used in the production of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 1,1’-(Dodecane-1,12-diyl)bis[4-(ethenyloxy)benzene] depends on its specific application. In drug delivery systems, for example, the compound can interact with biological membranes due to its amphiphilic nature, facilitating the transport of drugs across cell membranes. The molecular targets and pathways involved would vary based on the specific drug being delivered and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(1,12-Dodecanediyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one): Similar in having a dodecane chain but differs in the functional groups attached to the benzene rings.
1,1’-(1,12-Dodecanediyl)di(2,4-imidazolidinedione): Another compound with a dodecane chain but with imidazolidinedione groups instead of ethenyloxy groups.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Similar in having a bis-benzene structure but with a shorter ethanediyl linker and methyl groups.
Eigenschaften
CAS-Nummer |
88319-87-3 |
|---|---|
Molekularformel |
C28H38O2 |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
1-ethenoxy-4-[12-(4-ethenoxyphenyl)dodecyl]benzene |
InChI |
InChI=1S/C28H38O2/c1-3-29-27-21-17-25(18-22-27)15-13-11-9-7-5-6-8-10-12-14-16-26-19-23-28(24-20-26)30-4-2/h3-4,17-24H,1-2,5-16H2 |
InChI-Schlüssel |
YEYYWXXGWIGDRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=COC1=CC=C(C=C1)CCCCCCCCCCCCC2=CC=C(C=C2)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


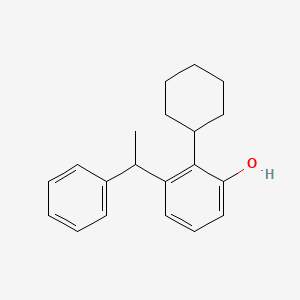
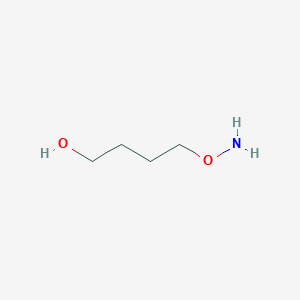
![5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole](/img/structure/B14404297.png)


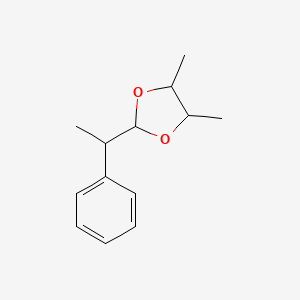

![3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14404318.png)
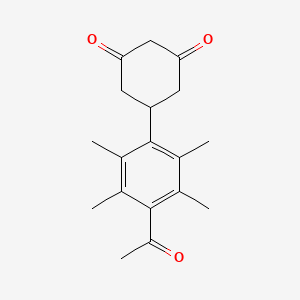
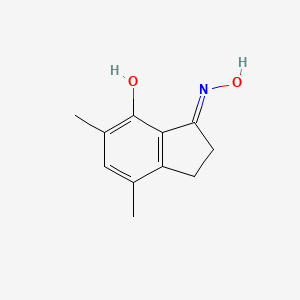


silane](/img/structure/B14404333.png)
